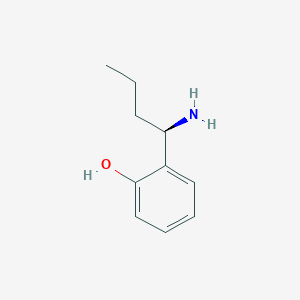

(R)-2-(1-Aminobutyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-[(1R)-1-aminobutyl]phenol |

InChI |

InChI=1S/C10H15NO/c1-2-5-9(11)8-6-3-4-7-10(8)12/h3-4,6-7,9,12H,2,5,11H2,1H3/t9-/m1/s1 |

InChI Key |

UJXMDUJMPKXHHO-SECBINFHSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1O)N |

Canonical SMILES |

CCCC(C1=CC=CC=C1O)N |

Origin of Product |

United States |

Synthetic Methodologies for Chiral 2 1 Aminobutyl Phenol and Analogous Structures

Asymmetric Synthesis Strategies

The creation of the stereogenic center in 2-(1-aminobutyl)phenol is the critical challenge in its synthesis. Various asymmetric strategies have been developed to address this, including organocatalysis, transition metal catalysis, and biocatalysis.

Enantioselective Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have shown significant promise in this area. These catalysts can activate imines towards nucleophilic attack, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.

In the context of synthesizing (R)-2-(1-aminobutyl)phenol analogs, a key strategy involves the asymmetric addition of a nucleophile to an imine derived from a 2-hydroxyaryl ketone. The chiral phosphoric acid catalyst forms a chiral ion pair with the imine, directing the approach of the nucleophile to one face of the imine, thereby controlling the stereochemical outcome. While a direct application to the synthesis of this compound is not extensively documented, the general applicability of this method is well-established for a variety of imines and nucleophiles.

For instance, the CPA-catalyzed asymmetric addition of various nucleophiles to N-acyl imines has been shown to produce chiral N,S-acetals in excellent yields and high enantioselectivities (up to 99% ee) mdma.chbeilstein-journals.org. This highlights the potential of CPA catalysis for the stereocontrolled formation of the amine-bearing stereocenter. The development of novel CPAs with extended π-substituents has further expanded the scope of these catalysts to more challenging substrates, including the synthesis of helically chiral molecules beilstein-journals.orgacs.org.

| Catalyst | Nucleophile | Imine Substrate | Solvent | Yield (%) | ee (%) |

| (R)-TRIP | Thiophenol | N-Benzoylbenzaldimine | Toluene | 95 | 99 |

| (S)-STRIP | 4-Methoxythiophenol | N-Benzoyl-4-chlorobenzaldimine | CH2Cl2 | 92 | 97 |

| (R)-TRIP | Selenophenol | N-Benzoylbenzaldimine | Toluene | 90 | 97 |

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis, particularly asymmetric hydrogenation, stands as one of the most efficient methods for the synthesis of chiral amines. Rhodium and iridium complexes with chiral phosphine (B1218219) ligands are highly effective for the enantioselective reduction of prochiral enamines and imines.

A highly relevant example is the rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted enamine derived from a 5-fluoro-2-hydroxyacetophenone rsc.org. This substrate is structurally very similar to a potential precursor for this compound. The use of a chiral bisphosphine ligand, such as a modified SKEWPHOS, in combination with a rhodium precursor, allows for the highly enantioselective reduction of the enamine to the corresponding chiral amine.

The general reaction involves the coordination of the rhodium catalyst to the double bond of the enamine, followed by the stereoselective addition of hydrogen. The chiral ligand environment dictates the facial selectivity of the hydrogen delivery, leading to the formation of one enantiomer in excess. This methodology has been successfully applied to a wide range of enamides and imines, consistently affording high yields and excellent enantioselectivities bohrium.comrsc.orgrsc.org. Iridium catalysts have also been employed for the asymmetric hydrogenation of unfunctionalized enamines and cyclic imines, further broadening the scope of this powerful transformation chemrxiv.orgorgsyn.org.

| Catalyst | Ligand | Substrate | H2 Pressure (MPa) | Solvent | Yield (%) | ee (%) |

| [Rh(cod)2]OTf | (R,R)-SKEWPHOS derivative | Tetrasubstituted enamine from 5-fluoro-2-hydroxyacetophenone | 1.0 | 2-Propanol | >99 | 95 |

| [Rh(cod)Cl]2 | (R)-SDP | (Z)-β-branched enamide | 1.0 | Toluene | >99 | 96 |

| [Ir(cod)Cl]2 | Spiro phosphine-oxazoline | 2-Pyridyl cyclic imine | 5.0 | CH2Cl2 | >99 | 99 |

Biocatalytic and Enzymatic Resolution Methods

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymatic kinetic resolution, in particular, is a widely used technique for separating enantiomers from a racemic mixture. Lipases are a class of enzymes that have demonstrated exceptional utility in the resolution of chiral amines and alcohols.

The kinetic resolution of racemic 2-(1-aminobutyl)phenol can be achieved through the enantioselective acylation of the amino group catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). In this process, the enzyme selectively acylates one enantiomer of the amine at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the acylated product. The choice of the acylating agent and the reaction solvent can significantly influence the efficiency and selectivity of the resolution beilstein-journals.orgrsc.orgbohrium.com.

For example, the kinetic resolution of various chiral amines has been successfully performed using CALB immobilized on magnetic nanoparticles, which facilitates catalyst recovery and reuse. Different acylating agents, such as diisopropyl malonate and isopropyl 2-cyanoacetate, have been employed to achieve high conversions and enantiomeric excesses bohrium.com. While a specific protocol for 2-(1-aminobutyl)phenol is not detailed, the broad substrate scope of CALB suggests its applicability to this target molecule.

| Enzyme | Acylating Agent | Substrate | Solvent | Conversion (%) | ee (%) of unreacted amine |

| CALB-MNPs | Diisopropyl malonate | rac-1-Phenylethylamine | MTBE | ~50 | >99 |

| Novozym 435 | Isopropyl 2-cyanoacetate | rac-1-(4-Methoxyphenyl)ethylamine | MTBE | ~50 | >99 |

| CALB-MNPs | Isopropyl 2-ethoxyacetate | rac-1-Indanamine | MTBE | ~50 | >99 |

Rational Design and Synthesis of Precursors

The efficient synthesis of the target chiral aminophenol relies heavily on the strategic design and preparation of suitable precursors. Key considerations include the regioselective introduction of a functional group at the ortho position of a phenol (B47542) and the subsequent stereocontrolled construction of the aminobutyl moiety.

Regioselective Functionalization of Phenolic Starting Materials

The introduction of a carbonyl or a related functional group at the position ortho to the hydroxyl group of a phenol is a critical first step in many synthetic routes. Several methods have been developed for the regioselective ortho-functionalization of phenols.

One effective method is the ortho-formylation of phenols, which introduces an aldehyde group selectively at the ortho position. The Duff reaction and the Reimer-Tiemann reaction are classical methods, but more modern and selective methods are now available. For instance, the use of magnesium chloride and triethylamine (B128534) with paraformaldehyde provides a mild and highly regioselective method for the ortho-formylation of a wide range of phenols in good to excellent yields mdma.chresearchgate.netresearchgate.netgoogle.com. This salicylaldehyde (B1680747) derivative can then serve as a key intermediate for the introduction of the aminobutyl side chain.

Alternatively, direct ortho-alkylation of phenols can be achieved using various catalytic systems. For example, a dual catalytic system of palladium on carbon (Pd/C) and scandium triflate (Sc(OTf)3) can promote the regioselective ortho-alkylation of phenols with primary alcohols researchgate.net. Rhenium-catalyzed ortho-alkylation with alkenes also provides a direct route to ortho-substituted phenols epfl.ch. These methods offer a direct way to introduce a four-carbon chain at the desired position, which can then be further functionalized to the aminobutyl group.

| Phenol Substrate | Reagents | Catalyst | Product | Yield (%) |

| Phenol | Paraformaldehyde, Et3N | MgCl2 | Salicylaldehyde | 92 |

| 4-Methoxyphenol | Paraformaldehyde, Et3N | MgCl2 | 2-Hydroxy-5-methoxybenzaldehyde | 97 |

| Phenol | 1-Butanol | Pd/C, Sc(OTf)3 | 2-Butylphenol | 75 |

Stereocontrolled Formation of the Aminobutyl Moiety

Once the ortho-functionalized phenol precursor is in hand, the next critical step is the stereocontrolled formation of the chiral aminobutyl group. The methods described in the asymmetric synthesis section (2.1) are directly applicable here.

For instance, if the precursor is an ortho-hydroxyaryl ketone, it can be converted to an enamine or an imine, which can then be subjected to transition metal-catalyzed asymmetric hydrogenation as previously discussed rsc.orgbohrium.comrsc.orgrsc.org.

Another powerful approach involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of chiral amines, N-tert-butanesulfinamide (Ellman's auxiliary) is a widely used and highly effective chiral auxiliary.

The synthesis would involve the condensation of the ortho-hydroxyaryl ketone with (R)- or (S)-N-tert-butanesulfinamide to form a chiral N-sulfinylimine. The diastereoselective addition of an ethyl nucleophile (e.g., from a Grignard reagent or an organolithium reagent) to this imine would then proceed with high stereocontrol, directed by the bulky tert-butylsulfinyl group. Subsequent removal of the sulfinyl group under acidic conditions would afford the desired enantiomerically enriched aminophenol.

| Chiral Auxiliary | Ketone Precursor | Nucleophile | Diastereomeric Ratio |

| (R)-N-tert-Butanesulfinamide | 2'-Hydroxyacetophenone | EtMgBr | >95:5 |

| (S)-Pseudoephenamine | N-propionyl amide | LiHMDS, EtI | >98:2 |

Derivatization for Enhanced Synthetic Utility

The synthetic utility of chiral 2-(1-aminobutyl)phenol and its analogs is significantly expanded through derivatization of the amino and phenolic hydroxyl groups. These modifications are crucial for protecting the reactive sites, introducing new functionalities, and, most importantly, tailoring the steric and electronic properties of the molecule for applications in asymmetric catalysis. Derivatization strategies primarily involve N-acylation, O-alkylation, and the formation of Schiff bases, which transform the parent aminophenol into a versatile scaffold for chiral ligands and catalysts.

A common strategy for selective derivatization involves the protection of one functional group to allow for the selective reaction of the other. For instance, the amino group of aminophenols can be protected by reaction with benzaldehyde (B42025) to form a Schiff base (imine). This allows for the selective O-alkylation of the phenolic hydroxyl group. Subsequent hydrolysis of the imine regenerates the amino group, yielding the O-alkylated aminophenol. researchgate.netumich.edu Conversely, selective N-alkylation can be achieved through the condensation of aminophenols with an aldehyde, followed by reduction of the resulting imine with a reducing agent like sodium borohydride (B1222165). researchgate.netumich.edu

The derivatized chiral aminophenols, particularly Schiff base derivatives, are extensively used as ligands in coordination chemistry. These ligands readily form stable complexes with various transition metals, and these complexes often exhibit significant catalytic activity. mdpi.comanjs.edu.iq The metal complexes of Schiff bases derived from aminophenols have been successfully employed as catalysts in a range of organic transformations, including oxidation and condensation reactions. mdpi.comresearchgate.net

The following subsections detail specific derivatization methodologies and their impact on the synthetic utility of chiral 2-(1-aminobutyl)phenol and analogous structures, supported by detailed research findings.

N-Acylation and O-Alkylation Strategies

Selective N-acylation and O-alkylation of aminophenols are fundamental transformations for creating a diverse range of derivatives with tailored properties. The protection-deprotection sequence is a key strategy to achieve selectivity.

For selective O-alkylation, the amino group is first protected. A common method involves the condensation of an aminophenol with benzaldehyde to form an N-benzylidene intermediate. This intermediate can then be subjected to alkylation at the phenolic oxygen using an alkyl halide in the presence of a base such as potassium carbonate. The final step involves the hydrolysis of the imine to afford the desired O-alkylated aminophenol. researchgate.netumich.edu This method has been successfully applied to a variety of aminophenols and alkyl halides, providing good to excellent yields. researchgate.net

Conversely, for selective N-alkylation, a one-pot reaction involving the condensation of an aminophenol with an aldehyde followed by in-situ reduction with sodium borohydride is an efficient method. umich.edu This reductive amination approach provides direct access to N-alkylated aminophenols in high yields.

The table below summarizes representative examples of selective alkylation of aminophenols, demonstrating the versatility of these methods.

| Entry | Aminophenol | Alkylating Agent | Product | Yield (%) |

| 1 | 2-Aminophenol | Benzyl bromide | 2-(Benzyloxy)aniline | 95 |

| 2 | 2-Aminophenol | Allyl bromide | 2-(Allyloxy)aniline | 92 |

| 3 | 4-Aminophenol | Methyl iodide | 4-Methoxyaniline | 85 |

| 4 | 2-Aminophenol | Benzaldehyde / NaBH4 | 2-((Benzylamino)methyl)phenol | 98 |

| 5 | 4-Aminophenol | Benzaldehyde / NaBH4 | 4-((Benzylamino)methyl)phenol | 97 |

Data compiled from studies on selective alkylation of aminophenols. umich.eduresearchgate.net

Formation of Schiff Base Derivatives and Their Metal Complexes

The condensation of the primary amino group of 2-(1-aminobutyl)phenol and its analogs with aldehydes or ketones readily forms Schiff bases (imines). This derivatization is of particular importance as the resulting Schiff base ligands are excellent chelators for a wide range of metal ions. anjs.edu.iqnih.gov The formation of these metal complexes can significantly enhance the catalytic activity of the parent aminophenol. mdpi.com

The synthesis of Schiff bases is often a straightforward one-step reaction, typically carried out by refluxing the aminophenol and the carbonyl compound in a suitable solvent like ethanol. rsc.org The resulting Schiff base ligands, often possessing N and O donor atoms, coordinate with metal ions to form stable complexes with well-defined geometries. mdpi.comresearchgate.net

These Schiff base metal complexes have demonstrated remarkable catalytic efficacy in various organic reactions. For instance, copper(II) complexes of Schiff bases derived from aminophenols have been shown to be highly active catalysts for the oxidation of olefins. researchgate.net The catalytic performance can be tuned by modifying the structure of the Schiff base ligand or the metal center.

The table below presents examples of Schiff base formation from aminophenols and their subsequent use as ligands for metal complexation.

| Aminophenol | Carbonyl Compound | Schiff Base Ligand | Metal Ion | Application |

| 2-Aminophenol | Salicylaldehyde | N-(2-hydroxyphenyl)salicylaldimine | Cu(II) | Olefin Oxidation Catalyst |

| 2-Aminophenol | 3-Chlorobenzaldehyde | 2-((3-chlorobenzylidene)amino)phenol | Cu(II) | Claisen-Schmidt Condensation Catalyst |

| 4-Aminophenol | Salicylaldehyde | 4-((2-hydroxybenzylidene)amino)phenol | V(IV) | Epoxidation Catalyst |

| 2-Aminopyridine | 3-Chlorobenzaldehyde | 1-(3-chlorophenyl)-N-(pyridin-2-yl)methanimine | Cu(II) | Chalcone Synthesis Catalyst |

Data compiled from studies on the synthesis and catalytic applications of Schiff base metal complexes. mdpi.com

Analytical and Spectroscopic Applications of Chiral 2 1 Aminobutyl Phenol Derivatives

Function as Chiral Solvating Agents (CSAs) in Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that are added directly to a solution of a racemic or scalemic mixture in an NMR tube. nih.gov The CSA interacts non-covalently with both enantiomers of the analyte, forming transient diastereomeric solvates. nih.gov These diastereomeric complexes have different magnetic environments, leading to the differentiation of NMR signals for the respective enantiomers, a phenomenon known as enantiomeric non-equivalence (ΔΔδ). nih.gov

Thiourea derivatives of structurally similar amino alcohols, such as 2-[(1R)-1-aminoethyl]phenol, have been shown to be highly effective CSAs for the enantiodiscrimination of amino acid derivatives. nih.govresearchgate.net These agents create a chiral pocket that interacts selectively with enantiomeric substrates, allowing for the determination of enantiomeric purity and even the assignment of absolute configuration. nih.govmdpi.com

The ability of a CSA to differentiate between enantiomers in an NMR spectrum stems from the formation of diastereomeric complexes with distinct stereochemical arrangements and stabilities. The primary mechanisms driving this enantiodifferentiation are a combination of specific, directional, non-covalent interactions between the CSA and the analyte enantiomers. nih.gov

For thiourea derivatives of 2-(1-aminoalkyl)phenols, the key interactions include:

Hydrogen Bonding: The thiourea moiety and the phenolic hydroxyl group on the CSA are potent hydrogen bond donors and acceptors. They can form a network of hydrogen bonds with functional groups on the analyte, such as carboxyl and amide groups on amino acid derivatives. mdpi.com

π-π Stacking: The aromatic phenol (B47542) ring of the CSA can engage in π-π stacking interactions with aromatic moieties on the analyte, such as the 3,5-dinitrobenzoyl (DNB) group commonly used to derivatize amino acids. nih.gov

The combination of these interactions leads to a "three-point interaction model," which, while not a strict requirement, often results in significant enantiodifferentiation. The subtle differences in how the R and S enantiomers of the analyte fit into the chiral cavity of the CSA result in distinct NMR chemical shifts. Studies on the thiourea derivative of 2-[(1R)-1-aminoethyl]phenol have shown that an achiral base additive, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can act as a crucial bridge, mediating the interaction between the CSA and amino acids with free carboxyl groups to achieve effective signal differentiation. nih.govmdpi.com

The precise nature of the interactions within the diastereomeric solvates can be elucidated using advanced NMR techniques, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY). These experiments detect through-space proximity between protons of the CSA and the analyte, allowing for the construction of a 3D model of the complex. nih.gov

For the ternary system involving a thiourea-based CSA, an N-DNB amino acid, and DABCO, NMR studies have confirmed the specific points of interaction. nih.gov The analysis revealed that DABCO acts as a bridge between the analyte's carboxyl group and the CSA's hydrogen bond donor/acceptor groups. Simultaneously, the CSA's phenolic ring is involved in π-π interactions with the analyte's DNB moiety. This defined arrangement forces the two enantiomers to face opposite sides of the CSA, leading to the observed chemical shift non-equivalence. nih.gov

Table 1: Key Intermolecular Interactions in Diastereomeric Solvate Formation

| Interaction Type | CSA Moiety Involved | Analyte Moiety Involved | Role in Enantiodifferentiation |

|---|---|---|---|

| Hydrogen Bonding | Phenolic -OH, Thiourea N-H | Carboxyl -COOH, Amide N-H | Primary binding, orienting the analyte |

| π-π Stacking | Phenol Aromatic Ring | DNB Aromatic Ring | Stabilizes complex, contributes to shielding/deshielding effects |

Role as Chiral Derivatizing Agents (CDAs) for Chromatographic Separations

Beyond their use as CSAs in NMR, chiral compounds like (R)-2-(1-Aminobutyl)phenol can also function as Chiral Derivatizing Agents (CDAs). nih.govresearchgate.net In this approach, the CDA is covalently bonded to the enantiomers of a racemic analyte. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties (e.g., boiling point, melting point, solubility, and polarity), they can be separated using standard, non-chiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC). phenomenex.com

The primary amine group of this compound is a key functional handle for derivatization reactions, readily reacting with analytes containing carboxylic acids, acid chlorides, or isocyanates to form stable diastereomeric amides or ureas.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful analytical tool for separating and quantifying compounds. When using a CDA, the process involves two main steps: derivatization and analysis. nih.gov

Derivatization: The racemic analyte (e.g., a chiral carboxylic acid) is reacted with an enantiomerically pure CDA, this compound. The reaction creates two diastereomeric products. For example, the reaction of (R,S)-Ibuprofen with this compound would yield (R,R)-amide and (S,R)-amide diastereomers.

LC-MS Analysis: The resulting mixture of diastereomers is injected into an LC-MS system. A standard (achiral) reversed-phase column (e.g., C18) is typically used for the separation. researchgate.net The different spatial arrangements of the diastereomers lead to different interactions with the stationary phase, resulting in different retention times. The mass spectrometer serves as a highly sensitive and selective detector, allowing for accurate quantification of each eluted diastereomer. nih.gov

This method is advantageous because it circumvents the need for expensive chiral chromatography columns and often provides robust and reproducible separations. phenomenex.com

The primary goal of using a CDA is to determine the enantiomeric composition or enantiomeric excess (e.e.) of a sample. The methodology is straightforward and relies on the chromatographic separation of the formed diastereomers.

Steps for Enantiomeric Purity Determination:

Reaction: Derivatize the analyte sample with the CDA, ensuring the reaction goes to completion to avoid kinetic resolution effects that could skew the results.

Separation: Inject the derivatized sample into an HPLC system and achieve baseline separation of the two diastereomeric peaks in the chromatogram.

Quantification: Integrate the peak areas of the two separated diastereomers (Peak A and Peak B).

Calculation: Calculate the enantiomeric excess using the following formula:

e.e. (%) = [ (Area_A - Area_B) / (Area_A + Area_B) ] * 100

(Where Area_A corresponds to the major diastereomer and Area_B to the minor one).

A linear relationship between the known enantiomeric composition of prepared standards and the experimentally determined values is typically established to validate the method's accuracy. nih.govsemanticscholar.org

Table 2: General Protocol for Enantiopurity Analysis using a CDA

| Step | Procedure | Key Consideration |

|---|---|---|

| 1. Derivatization | React the analyte with a slight excess of this compound using a suitable coupling agent. | Ensure the reaction proceeds to 100% completion. The CDA must be enantiomerically pure. |

| 2. Sample Preparation | Quench the reaction and dilute the sample in a suitable mobile phase. | The final sample must be fully dissolved and free of particulates. |

| 3. LC Separation | Inject the sample onto an achiral HPLC column. Optimize the mobile phase for baseline resolution of the two diastereomer peaks. | Achieve a resolution (Rs) value > 1.5 for accurate quantification. |

| 4. Detection & Integration | Use a suitable detector (e.g., UV or MS) to monitor the column effluent. Integrate the peak areas for each diastereomer. | Ensure the detector response is linear for both diastereomers. |

Theoretical and Computational Studies on Chiral 2 Aminophenol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum mechanical simulations of molecular systems, balancing computational cost with accuracy. imperial.ac.uk It is widely used to study the properties of 2-aminophenol derivatives and related chiral systems. nih.gov DFT calculations are centered on the electron density of a molecule rather than its complex many-electron wavefunction, making it a computationally efficient approach. imperial.ac.uk The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVDZ) is crucial for obtaining reliable results that correlate well with experimental data. theaic.orgnih.govresearchgate.net

A fundamental application of DFT is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. scm.com This process determines stable conformations and provides key structural parameters such as bond lengths, bond angles, and dihedral angles. theaic.org For chiral 2-aminophenol systems, DFT can elucidate the preferred spatial orientation of the aminoalkyl side chain relative to the phenol (B47542) ring and analyze the impact of intramolecular hydrogen bonding between the phenolic hydroxyl group and the amino group. theaic.orgnih.gov

Once a geometry is optimized, a variety of electronic properties can be analyzed. Natural Bond Orbital (NBO) and Mulliken population analyses are used to determine the distribution of electron charge on different atoms, offering insights into the molecule's polarity and reactive sites. semanticscholar.orgrjpn.org The molecular electrostatic potential (MEP) surface can also be mapped to visualize electron-rich and electron-poor regions, indicating sites prone to electrophilic or nucleophilic attack. nih.gov These analyses are crucial for understanding how substituents on the aminophenol core affect its electronic characteristics. semanticscholar.org

| Bond | Typical Calculated Length (Å) | Reference |

|---|---|---|

| C-C (aromatic) | ~1.39 - 1.40 | theaic.org |

| C-O | ~1.37 | theaic.org |

| O-H | ~0.97 | theaic.org |

| C-N | ~1.41 | theaic.org |

| N-H | ~1.01 | theaic.org |

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving chiral 2-aminophenol systems. rsc.org By mapping the potential energy surface (PES), researchers can identify the most likely pathways for reactions such as synthesis, cyclization, or racemization. researchgate.netnih.gov This involves locating and characterizing the structures of transition states—the highest energy points along a reaction coordinate—and intermediates. rsc.org

The energy difference between the reactants and the transition state, known as the activation energy barrier, can be calculated to predict the feasibility and rate of a reaction. rsc.org For example, DFT studies on related chiral biaryl systems have been used to propose mechanisms for racemization, providing valuable information for the design and synthesis of configurationally stable chiral ligands. researchgate.net Similarly, DFT can be employed to understand the stereoselectivity of reactions, explaining why one enantiomer or diastereomer is formed preferentially over another. rsc.org

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized across the entire molecule in specific orbitals. wikipedia.org This approach is fundamental to understanding the electronic and optical properties of compounds like (R)-2-(1-Aminobutyl)phenol. Within MO theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs). rjpn.orgresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. rjpn.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic properties of a molecule. rjpn.orgresearchgate.net A small HOMO-LUMO gap generally suggests high chemical reactivity and polarizability. rjpn.org DFT calculations are commonly used to compute the energies and visualize the spatial distributions of these frontier orbitals. theaic.orgresearchgate.net For 2-aminophenol derivatives, analysis has shown that both the amino and hydroxyl substituents can significantly influence the energies of the frontier orbitals. semanticscholar.orgresearchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 2-Aminophenol | -5.35 | -0.34 | 5.01 | rjpn.org |

| Schiff Base of 2-Aminophenol (SA2AM) | -5.75 | -2.10 | 3.65 | researchgate.net |

| Chloro-functionalized Schiff Base (2AM24Cl) | -6.03 | -2.49 | 3.54 | researchgate.net |

Computational Prediction of Chiroptical Properties

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules in solution. mdpi.comspectroscopyeurope.com The reliability of these experimental methods has been greatly enhanced through their combination with quantum mechanical calculations. rsc.orgnih.gov

The process involves calculating the theoretical ECD and VCD spectra for a specific enantiomer, such as this compound. mdpi.comspectroscopyeurope.com This is typically done using Time-Dependent DFT (TD-DFT) for ECD and DFT for VCD. researchgate.netspectroscopyeurope.com A crucial step is to perform a thorough conformational search to identify all low-energy structures of the molecule, as the final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. mdpi.comrsc.org The calculated spectrum is then compared to the experimental spectrum. A good match allows for the unambiguous assignment of the molecule's absolute configuration. mdpi.comspectroscopyeurope.com This combined experimental and computational approach is now a standard and powerful tool in stereochemical analysis. rsc.org

Advanced Modeling of Intermolecular Interactions and Binding Affinities

Understanding how a molecule like this compound interacts with its environment, particularly with biological macromolecules like proteins or DNA, is crucial for applications in medicinal chemistry and materials science. Advanced computational methods are used to model these non-covalent interactions.

Molecular docking is a widely used technique to predict the preferred binding orientation of one molecule to a second when they form a stable complex. researchgate.netnih.gov This method is often employed to study how a potential drug molecule fits into the active site of a target protein. nih.gov Docking simulations can identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, and estimate the binding affinity, often expressed as a binding energy. nih.gov Studies on various aminophenol derivatives have used docking to explore their binding modes with targets like DNA and various enzymes, providing insights into their potential biological activities. nih.govresearchgate.net

The Quantum Theory of Atoms in Molecules (AIM) is another powerful method used to analyze the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. rsc.org NBO analysis can also be used to elucidate intramolecular charge transfer and the delocalization of electron density, which contribute to the stability of intermolecular complexes. rsc.org

| Interaction Type | Description | Typical Interacting Groups |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | -OH, -NH2 groups of the aminophenol with amino acid residues (e.g., Asp, Ser) or DNA bases. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenol ring with aromatic side chains of amino acids like Phenylalanine, Tyrosine, Tryptophan. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Alkyl side chain and aromatic core with hydrophobic pockets in a protein active site. nih.gov |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Protonated amino group with negatively charged residues (e.g., Aspartate, Glutamate) in a receptor. nih.gov |

Future Directions and Emerging Research Avenues in Chiral 2 1 Aminobutyl Phenol Chemistry

Design and Synthesis of Next-Generation Chiral Aminophenol Derivatives

The development of novel chiral aminophenol derivatives is a cornerstone of advancing their application in catalysis. Researchers are actively exploring modular synthetic strategies to create libraries of ligands with diverse steric and electronic properties. This approach allows for the fine-tuning of the catalyst's structure to achieve optimal performance in specific asymmetric transformations.

One promising strategy involves the synthesis of libraries of chiral ligands on solid supports, which facilitates high-throughput screening. For instance, a library of imidazoline-aminophenol ligands was synthesized by immobilizing chiral chloromethylimidazolines on a polystyrylsulfonyl chloride resin. Subsequent nucleophilic substitution with chiral phenylethylamines and reductive alkylation with various salicylaldehydes yielded a diverse set of ligands. nih.gov This combinatorial approach, coupled with rapid screening methods, can accelerate the discovery of highly efficient and enantioselective catalysts for reactions such as the copper-catalyzed Henry reaction and Friedel-Crafts alkylation. nih.gov

Another key area of development is the modification of the phenolic ring and the aminobutyl side chain to introduce new functionalities. These modifications can influence the catalyst's solubility, stability, and catalytic activity. Strategies for the derivatization of phenols include regioselective C-H functionalization, which allows for the introduction of various substituents at specific positions on the aromatic ring. rsc.orgresearchgate.netnih.gov For example, ortho-selective olefination or amination can be achieved using transition metal catalysis. researchgate.netnih.gov Such modifications can create a more defined and effective chiral pocket around the metal center, leading to enhanced stereocontrol.

The synthesis of next-generation derivatives also benefits from the exploration of novel synthetic routes. For example, the reduction of 2-(2-nitrovinyl)phenol using lithium aluminum hydride provides a pathway to 2-(2-aminoethyl)phenol, a related scaffold that can be further modified. chemicalbook.com Additionally, Grignard reactions on acetylated phenolic resins offer a method for introducing a variety of organic groups, further expanding the diversity of accessible ligand structures. cnrs.fr

A summary of strategies for creating next-generation chiral aminophenol derivatives is presented below:

| Strategy | Description | Potential Advantages |

| Combinatorial Synthesis | Creation of large libraries of ligands with varied substituents on a solid support. | Enables high-throughput screening for rapid catalyst discovery and optimization. |

| Regioselective C-H Functionalization | Direct modification of the phenolic ring to introduce specific functional groups at ortho or para positions. | Allows for precise tuning of the steric and electronic properties of the ligand. |

| Side-Chain Modification | Alteration of the aminobutyl moiety to introduce different alkyl or aryl groups. | Influences the chiral environment and can enhance catalyst stability and solubility. |

| Novel Synthetic Routes | Exploration of new chemical transformations to access unique aminophenol backbones. | Expands the scope of available chiral scaffolds for ligand design. |

Applications in Sustainable and Green Chemical Processes

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing catalyst design and application. upubscience.com Chiral aminophenol catalysts are well-suited for integration into sustainable and green chemical processes due to their potential for high efficiency and selectivity, which can lead to reduced waste and energy consumption.

A key aspect of green chemistry is the use of environmentally benign solvents. Research is focused on utilizing (R)-2-(1-Aminobutyl)phenol-based catalysts in aqueous media or other green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass. upubscience.com The development of water-soluble or amphiphilic aminophenol ligands will be crucial for their application in aqueous-phase catalysis, which is highly desirable for its low cost, safety, and environmental benefits.

Furthermore, the high efficiency of these catalysts can contribute to more atom-economical reactions, where a greater proportion of the reactants' atoms are incorporated into the final product. By minimizing the formation of byproducts, these catalysts help to reduce waste at the source. The application of these catalysts in energy-efficient processes, such as those conducted at ambient temperature and pressure or utilizing alternative energy sources like microwaves or ultrasound, is also being explored. researchgate.net

The table below highlights the alignment of chiral aminophenol catalysis with green chemistry principles:

| Green Chemistry Principle | Application in Chiral Aminophenol Catalysis |

| Waste Prevention | High selectivity minimizes byproduct formation. |

| Atom Economy | Efficient transformations maximize the incorporation of reactant atoms into the product. |

| Safer Solvents and Auxiliaries | Development of catalysts for use in water and other green solvents. |

| Design for Energy Efficiency | Catalyzing reactions under mild conditions (e.g., ambient temperature and pressure). |

| Catalysis | Use of catalytic amounts of chiral aminophenols to promote reactions, avoiding stoichiometric reagents. |

| Design for Degradation | Designing biodegradable ligands to minimize their environmental persistence. |

Integration with Machine Learning and Artificial Intelligence for Catalyst Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of catalyst discovery and optimization. bbnchasm.com These computational tools can analyze vast datasets to identify patterns and predict the performance of new catalysts, thereby accelerating the development process and reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation. bbnchasm.comnih.gov

In the context of chiral aminophenol chemistry, ML models can be trained on existing experimental data to predict the enantioselectivity of a catalyst for a given reaction. nih.gov By using molecular descriptors of the catalyst and substrates, algorithms such as random forests and neural networks can build predictive models that guide the design of new ligands. nih.govcam.ac.uk This data-driven approach can help researchers prioritize the synthesis of the most promising catalyst candidates, saving significant time and resources.

Bayesian optimization is another powerful ML technique that can be used to efficiently explore the vast parameter space of a chemical reaction. researchgate.net This method can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and enantioselectivity of a transformation catalyzed by a this compound derivative. Active learning, a related approach, involves an iterative cycle of prediction and experimentation, where the ML model suggests the next set of experiments to perform to gain the most information. nih.gov

Future applications of AI in this area are expected to include the de novo design of chiral aminophenol ligands with desired properties and the prediction of optimal synthetic routes for their preparation.

The following table outlines the roles of AI and machine learning in advancing chiral aminophenol catalysis:

| AI/ML Application | Description | Impact on Catalyst Development |

| Predictive Modeling | Training algorithms to predict catalyst performance (e.g., enantioselectivity) based on molecular features. | Accelerates the identification of high-performing catalyst candidates. |

| Reaction Optimization | Using techniques like Bayesian optimization to efficiently find the optimal reaction conditions. | Maximizes product yield and selectivity with fewer experiments. |

| Active Learning | An iterative process where the model guides the experimental design to maximize information gain. | Streamlines the development of high-performance catalytic systems. nih.gov |

| Literature Mining | Employing natural language processing to extract and structure data from scientific publications. | Creates large datasets for training more powerful predictive models. |

| De Novo Catalyst Design | Generating novel catalyst structures with desired properties using generative models. | Expands the chemical space of potential chiral aminophenol ligands. |

Exploration of New Catalytic Modes and Activation Strategies

Expanding the repertoire of catalytic transformations that can be achieved with chiral aminophenol ligands requires the exploration of new catalytic modes and activation strategies. Researchers are moving beyond traditional Lewis acid and Brønsted acid catalysis to investigate more unconventional approaches.

One exciting area is the use of redox-active aminophenol ligands. derpharmachemica.com These ligands can participate directly in the catalytic cycle by acting as electron reservoirs, enabling single-electron transfer (SET) processes. This opens up the possibility of using this compound-derived catalysts in radical-based transformations, which are a powerful tool for bond formation in organic synthesis. The ability of the aminophenol ligand to be reversibly oxidized and reduced can facilitate novel reaction pathways that are not accessible with conventional catalysts. derpharmachemica.com

Another emerging strategy is the use of photochemistry to activate aminophenol-based catalysts. Light can be used to generate excited states of the catalyst or substrate, leading to unique reactivity. For example, excited-state proton transfer (ESIPT) is a phenomenon observed in some phenolic compounds where a proton is transferred from the hydroxyl group to another part of the molecule upon photoexcitation. rsc.org Harnessing such photochemical processes could lead to the development of light-driven asymmetric catalytic reactions.

The development of bifunctional or multifunctional catalysts, where the aminophenol ligand is appended with other catalytic moieties, is also a promising direction. For instance, incorporating a hydrogen-bond donor or a Brønsted base into the ligand scaffold can lead to cooperative catalysis, where multiple functional groups work in concert to activate the substrates and control the stereochemistry of the reaction.

Furthermore, new strategies for activating the phenolic C-H bonds are being explored to create more complex and sterically demanding ligands. researchgate.net These advanced ligands can provide a more intricate and well-defined chiral environment, leading to higher levels of enantioselectivity in challenging transformations. The use of non-covalent interactions, such as hydrogen bonding and π-stacking, to control the orientation of the substrate in the catalyst's active site is also a key area of investigation.

A summary of novel catalytic modes and activation strategies is provided below:

| Catalytic Mode / Activation Strategy | Description | Potential Applications |

| Redox-Active Catalysis | Utilizing ligands that can undergo reversible oxidation and reduction to facilitate single-electron transfer processes. | Asymmetric radical reactions, oxidative and reductive transformations. |

| Photocatalysis | Using light to generate excited states of the catalyst or substrates, enabling novel reaction pathways. | Light-driven asymmetric synthesis, energy-efficient transformations. |

| Cooperative Catalysis | Designing multifunctional ligands with multiple catalytic sites that work in concert. | Enhanced reactivity and selectivity through synergistic activation of substrates. |

| Novel C-H Activation | Employing new methods to functionalize the ligand backbone to create more complex and effective catalysts. | Access to ligands with highly tailored steric and electronic properties. |

| Non-Covalent Interaction Control | Engineering ligands that utilize specific non-covalent interactions to bind and orient the substrate. | Improved stereocontrol in challenging asymmetric transformations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.